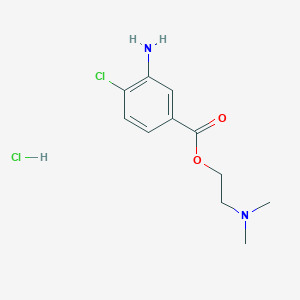
Clormecaine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clormecaine hydrochloride is a local anesthetic drug known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. It is chemically classified as a benzoic acid derivative, specifically 3-amino-4-chloro-benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1). The molecular formula of this compound is C11H15ClN2O2.ClH, and it has a molecular weight of 279.163 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clormecaine hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with 2-(dimethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The esterification and subsequent hydrochloride formation are carried out under controlled temperatures and pressures to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Clormecaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield products such as chlorobenzoic acid derivatives.
Reduction: Reduction reactions produce amine derivatives of this compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Clormecaine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Employed in studies involving local anesthesia and its effects on nerve cells.
Medicine: Utilized in clinical research to develop new anesthetic formulations and improve existing ones.
Industry: Applied in the formulation of topical anesthetics and other pharmaceutical products
Wirkmechanismus
Clormecaine hydrochloride exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, thereby numbing the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive state and preventing sodium ions from entering the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to clormecaine hydrochloride.
Procaine: An older anesthetic with a shorter duration of action and different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and specific substituents contribute to its pharmacological profile, making it a valuable compound in both clinical and research settings .
Eigenschaften
CAS-Nummer |
94110-08-4 |
|---|---|
Molekularformel |
C11H16Cl2N2O2 |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
InChI-Schlüssel |
ORTUJXQCDMPHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)

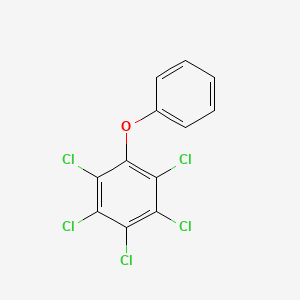
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
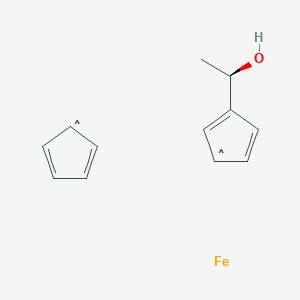
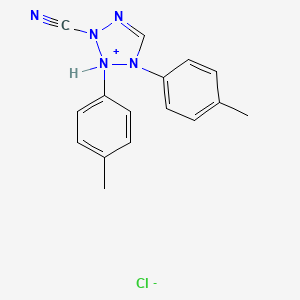
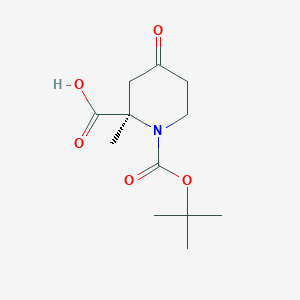
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
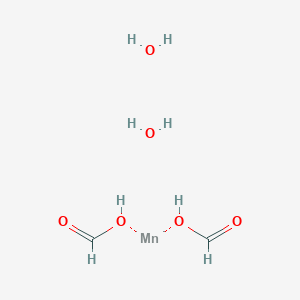
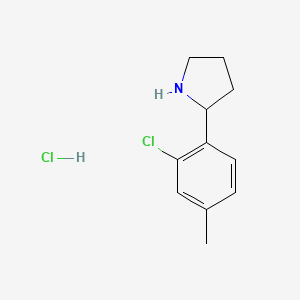
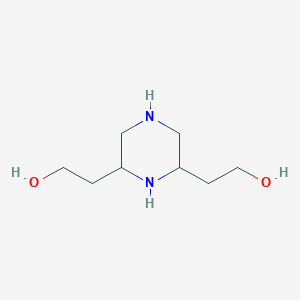
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
